molecular formula C9H11NO B2768764 Chroman-4-amine CAS No. 53981-38-7

Chroman-4-amine

Cat. No. B2768764
CAS RN: 53981-38-7
M. Wt: 149.193
InChI Key: LCOFMNJNNXWKOC-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

To a solution of (4E)-2,3-dihydro-4H-chromen-4-one oxime (3.20 g) in tetrahydrofuran (50 ml) under N2 atmosphere was added lithium aluminum hydride (1M THF, 50 ml). The reaction mixture stirred at ambient temperature for 16 h and was quenched with 10 ml of water, 10 ml of 2 N NaOH and 20 ml of water. The reaction mixture was filtered through celite, acidified with 1 N HCl (50 ml), washed with ethyl ether (2×50 ml), basified with 2 N NaOH, extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated. MPLC was run on a biotage 40S column with 2-4% methanol/methylene chloride with 0.5% ammonium hydroxide to provide the title compound as an oil (728 mg, 25%): 1H NMR (300 MHz, CDCl3) δ) 7.34, 7.17, 6.92, 6.85, 4.31-4.24, 4.09, 2.18, 1.91-1.86; HRMS (FAB) calcd for C9H11NO+H 150.0919, found 150.0910.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)/[C:4](=[N:11]/O)/[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([NH2:11])[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
O1CC\C(\C2=CC=CC=C12)=N/O
Name
Quantity
50 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 10 ml of water, 10 ml of 2 N NaOH and 20 ml of water
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with ethyl ether (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted methylene chloride (3×100 ml), dried MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 728 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.